2-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a chemical with the empirical formula C8H11BrN4. Its molecular weight is 243.10 .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . A related compound, 7-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}ethoxy)-2H-chromen-2-one, has been studied, and its crystal structure has been reported .Wissenschaftliche Forschungsanwendungen
2-(4-[(3-Bromophenyl)methyl]piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications. It has been used in the development of inhibitors of the enzyme acetylcholinesterase, which plays a role in the regulation of neurotransmission in the nervous system. It has also been studied for its potential use in the development of inhibitors of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters in the brain. Additionally, it has been studied for its potential use in the development of inhibitors of the enzyme phosphodiesterase, which is involved in the regulation of cellular metabolism.
Wirkmechanismus
2-(4-[(3-Bromophenyl)methyl]piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase. This enzyme plays a role in the regulation of neurotransmission in the nervous system. The compound binds to the active site of the enzyme, blocking its activity. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which causes an increase in the activity of the neurotransmitter.
Biochemical and Physiological Effects
2-(4-[(3-Bromophenyl)methyl]piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has been studied for its potential use in the development of inhibitors of acetylcholinesterase. Inhibition of this enzyme leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to an increase in the activity of the neurotransmitter. This can lead to a variety of physiological effects, including increased alertness, improved memory, and improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-[(3-Bromophenyl)methyl]piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a high purity level, which makes it suitable for use in experiments requiring high levels of accuracy and precision. The compound also has a high solubility in aqueous solutions, which makes it easy to work with in laboratory experiments. However, the compound can be toxic if handled improperly, and it can be difficult to work with in certain laboratory settings.
Zukünftige Richtungen
2-(4-[(3-Bromophenyl)methyl]piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has many potential future applications in scientific research. It could be used to develop more effective inhibitors of acetylcholinesterase, monoamine oxidase, and phosphodiesterase. It could also be used to develop more effective treatments for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used to develop more effective treatments for depression and anxiety. Finally, it could be used to develop more effective treatments for pain, inflammation, and other conditions.
Synthesemethoden
2-(4-[(3-Bromophenyl)methyl]piperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is synthesized by the condensation of 4-methylpiperazine and 3-bromophenylmethylpiperazin-1-yl dimethylpyrimidin-4-amine. The reaction is carried out in aqueous acidic medium, such as acetic acid or hydrochloric acid, at a temperature of 80-90°C. The reaction is completed within 2-3 hours and yields a product with a purity of 95-98%.
Eigenschaften
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-6-7-19-17(20-16)23-10-8-22(9-11-23)13-14-4-3-5-15(18)12-14/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARUETFZCGTRNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.